molecular formula C10H10O3 B2487971 6-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one CAS No. 596812-08-7

6-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one

Cat. No. B2487971
CAS RN: 596812-08-7
M. Wt: 178.187
InChI Key: OCHBWFJOLRLEGD-UHFFFAOYSA-N
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Description

6-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one, commonly known as coumarin, is a natural compound found in many plants. It has been used for centuries in traditional medicine for its various health benefits. Coumarin has also been studied extensively in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Chromones and Their Derivatives as Radical Scavengers

Chromones like 6-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one demonstrate significant antioxidant potential by neutralizing active oxygen and breaking the chain of free radicals, which plays a crucial role in delaying or inhibiting cell impairment leading to various diseases. Key structural features such as the double bond, a carbonyl group in the chromone, and specific hydroxyl groups contribute to its radical scavenging activity (Yadav et al., 2014).

Anticancer Activities

Baicalein and Hepatocellular Carcinoma

Baicalein, a derivative of this compound, shows promising anticancer properties against Hepatocellular Carcinoma (HCC) by influencing a variety of biological processes such as cell proliferation, metastasis, apoptosis, and autophagy. Its potential as a non-toxic medicine offers an interesting prospect for reducing side effects without compromising therapeutic efficacy (Bie et al., 2017).

Specificity and Toxicity in Anticancer Drugs

Research highlights the importance of tumor specificity and keratinocyte toxicity in anticancer drugs. Certain compounds, including derivatives of this compound, have shown high tumor specificity with minimal keratinocyte toxicity, making them promising candidates for anticancer drugs (Sugita et al., 2017).

Biological and Pharmacological Properties

Osthole and Its Pharmacological Properties

Osthole, structurally similar to this compound, exhibits a range of pharmacological actions such as neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. These actions are likely related to its modulatory effect on cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, showcasing its potential as a multitarget alternative medicine (Zhang et al., 2015).

Novel Benzopyran Derivatives and Therapeutic Applications

Patent Review of Benzopyran Derivatives

A review of patents from 2009 to 2016 underscores the wide variety of biological activities and behavior of benzopyran derivatives. The structural characteristics of these derivatives, including the ones similar to this compound, appear to define the extent of their biological activity, supporting their use as therapeutic agents for multiple diseases (Xiu et al., 2017).

properties

IUPAC Name

6-hydroxy-4-methyl-3,4-dihydrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-3,5-6,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHBWFJOLRLEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)OC2=C1C=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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